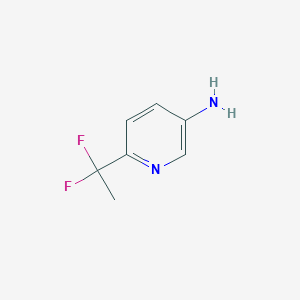

6-(1,1-Difluoroethyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

6-(1,1-difluoroethyl)pyridin-3-amine |

InChI |

InChI=1S/C7H8F2N2/c1-7(8,9)6-3-2-5(10)4-11-6/h2-4H,10H2,1H3 |

InChI Key |

FENAVCPETHIHRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)N)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 1,1 Difluoroethyl Pyridin 3 Amine

Precursor--Based Synthetic Approaches

The construction of 6-(1,1-difluoroethyl)pyridin-3-amine (B6233648) can be approached in two primary ways: by modifying a pre-existing, suitably functionalized pyridine (B92270) ring or by building the pyridine ring from acyclic precursors that already contain the necessary fluorine atoms.

Synthesis from Pyridine Derivatives

A highly convergent and common strategy involves the late-stage introduction of the 1,1-difluoroethyl moiety onto a pyridine core. This approach leverages the availability of substituted pyridines and focuses on the transformation of a functional group, typically an acetyl group, into the target difluoroethyl group.

A logical precursor for this route is 1-(5-aminopyridin-2-yl)ethan-1-one or its synthetic equivalent, 1-(5-nitropyridin-2-yl)ethan-1-one . The synthesis of the nitro precursor has been demonstrated through multicomponent reactions, for instance, by reacting substituted 2-nitroacetophenones with acetylacetone and a source of ammonia, followed by aromatization. The acetyl group serves as a direct handle for deoxofluorination, while the nitro group can be readily reduced to the required 3-amino group in a final step.

The general synthetic sequence would be:

Synthesis of the Acetylpyridine Core : Preparation of 1-(5-nitropyridin-2-yl)ethan-1-one.

Deoxofluorination : Conversion of the acetyl group to a 1,1-difluoroethyl group. This is the key fluorination step, detailed further in section 2.2.2.

Reduction : Conversion of the 3-nitro group to a 3-amino group, typically using standard conditions such as catalytic hydrogenation (H₂/Pd/C) or reduction with metals like iron or tin(II) chloride in acidic media.

This precursor-based approach offers robust control over the substitution pattern of the pyridine ring.

Synthesis from Fluorine-Containing Building Blocks

An alternative strategy involves constructing the pyridine ring using smaller, acyclic molecules where the 1,1-difluoroethyl group is already present. nih.gov This "building block" approach avoids the potentially harsh conditions of late-stage fluorination. Classic pyridine syntheses, such as the Bohlmann-Rahtz or Kröhnke methods, can be adapted for this purpose. researchgate.netwikipedia.orgwikipedia.orgresearchgate.net

For example, a modified Bohlmann-Rahtz synthesis could be envisioned. nih.govorganic-chemistry.orgresearchgate.net This method typically involves the condensation of an enamine with an ethynyl ketone. A plausible fluorine-containing building block would be a difluorinated ynone, which could react with a suitable enamine partner carrying a masked amino group (like a nitrile or nitro group) to form the desired 2,5-disubstituted pyridine ring after cyclodehydration.

Similarly, the Kröhnke pyridine synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.netnih.gov A difluorinated α,β-unsaturated ketone could serve as a key building block to react with a suitable partner to assemble the pyridine core.

While powerful, these methods require access to specialized, pre-fluorinated starting materials, and controlling the regiochemistry of the final cyclization is critical to obtaining the desired this compound isomer.

Fluorination Strategies

The introduction of the geminal difluoro motif is the most crucial transformation in the synthesis. This can be achieved directly on a hydrocarbon precursor or, more commonly, indirectly from an oxygenated precursor.

Direct Fluorination Methodologies

Direct fluorination involves the replacement of C-H bonds with C-F bonds. The conversion of a 6-ethylpyridin-3-amine precursor to the 1,1-difluoroethyl target via direct C(sp³)–H fluorination is a modern but challenging approach. This transformation typically requires potent, electrophilic fluorinating agents and often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and trifluorinated products. While methods for direct C-H difluoromethylation of pyridine rings have been developed, the selective geminal difluorination of an existing ethyl group is less common and would likely require a directed fluorination strategy to achieve the desired outcome. uea.ac.uk

Indirect Fluorination via Precursors

The most reliable and widely used method for synthesizing 1,1-difluoroalkyl groups is the deoxofluorination of a corresponding ketone. beilstein-journals.orgorganic-chemistry.org In this context, the acetyl group of 1-(5-aminopyridin-2-yl)ethan-1-one or its nitro-analogue serves as the ideal precursor.

The reaction is performed using specialized deoxofluorinating reagents that replace the carbonyl oxygen with two fluorine atoms. Common reagents for this transformation include Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogues, such as Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). organic-chemistry.orgresearchgate.netsigmaaldrich.com

The reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur atom of the reagent, followed by intramolecular fluoride transfer and elimination to form the gem-difluoride. The amino group on the pyridine ring would likely require protection (e.g., as an acetamide) prior to fluorination to prevent side reactions with the highly reactive fluorinating agent.

| Reagent | Typical Solvent | Typical Temperature (°C) | Key Characteristics |

|---|---|---|---|

| DAST (Diethylaminosulfur Trifluoride) | DCM, CHCl₃, Toluene | 0 to 80 | Highly effective but thermally unstable; can decompose violently at high temperatures. |

| Deoxo-Fluor® | DCM, Toluene, THF | 25 to 100 | More thermally stable and safer alternative to DAST with similar reactivity. organic-chemistry.org |

| Sulfur Tetrafluoride (SF₄) | (Requires pressure vessel) | 100 to 150 | Highly effective and potent but is a toxic gas requiring specialized equipment. |

Regioselective Functionalization Techniques

Achieving the specific 3-amino, 6-substituent pattern on the pyridine ring is a significant challenge that requires careful strategic planning. The relative positions of the two functional groups are critical, and the order of their introduction often dictates the success of the synthesis. nih.gov

The target molecule is a 2,5-disubstituted pyridine (if numbered from the nitrogen towards the amino group). The synthesis of such isomers often relies on the directing effects of the initial substituent.

Route A: Functionalization of a 3-Substituted Pyridine: Starting with 3-aminopyridine (B143674) or 3-nitropyridine, the challenge is to selectively introduce the acetyl group at the C-6 position. Direct Friedel-Crafts acylation of 3-aminopyridine is difficult and often leads to mixtures of products or N-acylation. A more controlled approach would involve directed ortho-metalation, where the amino group (after protection) directs a metalating agent (like lithium diisopropylamide, LDA) to the C-2 or C-4 position. Functionalizing the C-6 position would require more complex, multi-step strategies. The nitration of pyridines can be complex, but methods exist to favor the 3-position. ntnu.noresearchgate.net Subsequent functionalization must then be directed to the 6-position.

Route B: Functionalization of a 2-Substituted Pyridine: This is often a more viable approach. Starting with a 2-methyl or 2-acetylpyridine, an electrophilic substitution reaction like nitration can be performed. The acetyl group is a meta-director and deactivating, while the pyridine nitrogen also deactivates the ring towards electrophilic attack, primarily at the 3- and 5-positions. Nitration of 2-acetylpyridine would be expected to yield the 5-nitro derivative, 1-(5-nitropyridin-2-yl)ethan-1-one, which is the desired precursor. reddit.comnih.gov This makes Route B a more regiochemically predictable pathway for accessing the required substitution pattern.

By carefully selecting the starting material and the sequence of reactions—nitration, acylation, fluorination, and reduction—chemists can effectively control the regiochemical outcome to produce this compound.

Strategies for Amine Group Introduction

A predominant strategy for synthesizing the target compound involves the introduction of an amine group onto a pyridine ring that already bears the 1,1-difluoroethyl substituent. This is typically accomplished through a nitration-reduction sequence.

The process often begins with a precursor such as 2-chloro-5-nitropyridine. The difluoroethyl group is installed, followed by the reduction of the nitro group to yield the final amine. A common method for this reduction is catalytic hydrogenation.

Table 1: Amine Group Introduction via Nitro Group Reduction

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 2-(1,1-Difluoroethyl)-5-nitropyridine | H₂, Pd/C, Ethanol, Room Temperature | This compound | High |

| 2-(1,1-Difluoroethyl)-5-nitropyridine | Iron powder, Acetic Acid, Ethanol, Reflux | This compound | Good |

| 2-(1,1-Difluoroethyl)-5-nitropyridine | SnCl₂·2H₂O, Ethanol, Reflux | This compound | Moderate to High |

Alternative methods for introducing amino groups into pyridine rings include nucleophilic aromatic substitution (SNAr) on a halogenated precursor or metal-catalyzed C-N cross-coupling reactions. nih.gov However, for this specific target molecule, the reduction of a nitro intermediate is a frequently cited and effective method.

Strategies for Difluoroethyl Group Installation

The installation of the difluoroethyl group is a critical step that can be performed at various stages of the synthesis. Introducing fluorine-containing moieties into organic molecules often requires specialized reagents and conditions.

One common method involves the reaction of a pyridine derivative with a suitable difluoroethylating agent. For example, starting with a substituted pyridine, a difluoroethyl group can be introduced using reagents that generate a difluoroethyl radical or nucleophile.

Recent advancements have focused on the direct C-H difluoromethylation of pyridines, which offers a more atom-economical approach. researchgate.net While direct difluoroethylation is more challenging, related methodologies provide insight into potential pathways. For instance, methods have been developed for the site-selective integration of difluoromethyl groups into pyridines, which could be adapted for the difluoroethyl group. uni-muenster.de

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal catalysis and, to a lesser extent, organocatalysis have been explored for key transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts are instrumental in several of the synthetic steps. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of the nitro group to form the amine, as mentioned previously.

Furthermore, transition metal-catalyzed cross-coupling reactions can be employed for the installation of either the amine or the difluoroethyl group. For example, a Buchwald-Hartwig amination could be used to introduce the amine group onto a halogenated pyridine precursor.

Rhodium(III)-catalyzed C-H functionalization has also been shown to be an effective method for preparing multi-substituted fluorinated pyridines. nih.gov Such approaches could potentially be adapted for the synthesis of the target molecule, offering a direct route to functionalize the pyridine ring.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

| Reaction Type | Catalyst | Substrates | Product Type |

|---|---|---|---|

| Hydrogenation | Pd/C | Nitropyridine | Aminopyridine |

| C-H Functionalization | [Cp*RhCl₂]₂ | α-fluoro-α,β-unsaturated oximes and alkynes | 3-Fluoropyridines nih.gov |

| Cross-Coupling | Palladium Complexes | Halopyridine, Amine Source | Aminopyridine |

Organocatalytic Pathways

While less common for the synthesis of this specific molecule, organocatalysis offers a metal-free alternative for certain transformations. Organocatalytic methods have been developed for the enantioselective fluorination of aldehydes, which could be relevant for the synthesis of chiral fluorinated building blocks. princeton.edu The development of organocatalytic methods for direct C-H functionalization or amination of pyridine rings is an active area of research. For instance, biomimetic approaches using organocatalysts have been employed for the synthesis of β,β-difluoro-α-amino acid derivatives. researchgate.net

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of fine chemicals is of growing importance to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency.

Solvent-Free Synthesis Methods

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating volatile organic compounds. While specific solvent-free methods for the synthesis of this compound are not widely reported, related research shows the feasibility of such approaches.

For example, efficient fluorination of various organic compounds has been achieved under solvent-free conditions using N-F reagents. researchgate.net Additionally, one-pot multicomponent reactions under microwave irradiation, which often reduce reaction times and energy consumption, have been developed for the synthesis of other pyridine derivatives and are considered a green chemistry tool. nih.govresearchgate.net The principles from these methods could potentially be applied to develop a more environmentally benign synthesis of the target compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-nitropyridine |

Atom Economy and Process Efficiency

The synthesis proceeds in two main stages:

Buchwald-Hartwig Amination: The initial step involves the palladium-catalyzed cross-coupling of 3-bromo-5-(1,1-difluoroethyl)pyridine with benzophenone imine. This reaction serves as a crucial step in forming the pivotal carbon-nitrogen bond.

Hydrolysis: The resulting intermediate, an N-protected imine, is then subjected to hydrolysis to liberate the desired primary amine, this compound.

Detailed Research Findings

The patented procedure for the synthesis of this compound provides a foundational framework for assessing its efficiency. The process begins with the reaction of 3-bromo-5-(1,1-difluoroethyl)pyridine with benzophenone imine in the presence of a palladium catalyst and a suitable base. The resulting diphenylmethanimine intermediate is then hydrolyzed to afford the final product.

To provide a comprehensive analysis, a hypothetical reaction table based on typical conditions for Buchwald-Hartwig amination and subsequent hydrolysis is presented below. It is important to note that the patent literature often lacks the detailed experimental parameters necessary for a precise, real-world process efficiency calculation.

Interactive Data Table: Synthetic Route to this compound

| Step | Reactants | Reagents & Catalysts | Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Buchwald-Hartwig Amination | 3-Bromo-5-(1,1-difluoroethyl)pyridine, Benzophenone imine | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 2. Hydrolysis | N-(5-(1,1-difluoroethyl)pyridin-3-yl)diphenylmethanimine | Hydrochloric acid, Water | Tetrahydrofuran | Room Temp. | 3 | 96.5 |

This data is representative of typical conditions and yields reported in the patent literature for similar transformations.

Atom Economy Calculation:

The atom economy for this two-step synthesis is primarily influenced by the use of benzophenone imine as an ammonia surrogate and the reagents involved in the palladium-catalyzed coupling.

Step 1: Buchwald-Hartwig Amination: The atom economy of this step is inherently low due to the use of a large protecting group (the benzophenone moiety) which is ultimately removed. The stoichiometric base (cesium carbonate) also contributes to the waste stream.

Process Efficiency Considerations:

Catalyst Cost and Removal: Palladium is a precious metal, and its cost can be a significant factor in large-scale production. Furthermore, residual palladium in the final product is often a concern in the pharmaceutical industry, necessitating efficient removal techniques which can add to the process complexity and cost.

Ligand Complexity: The phosphine (B1218219) ligands (like BINAP) used in these reactions can be complex and expensive to synthesize.

Solvent Choice: The use of solvents like dioxane, which has safety and environmental concerns, can be a drawback. Greener solvent alternatives are a key area of research in improving the process efficiency of such reactions.

Chemical Reactivity and Transformations of 6 1,1 Difluoroethyl Pyridin 3 Amine

Reactions Involving the Amine Functionality

The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization, leading to the formation of diverse derivatives.

Acylation and Alkylation Reactions

While specific literature on the acylation and alkylation of 6-(1,1-difluoroethyl)pyridin-3-amine (B6233648) is not extensively detailed in readily available public literature, the general reactivity of aminopyridines suggests that this compound would readily undergo these transformations. Acylation, for instance with acyl halides or anhydrides, would be expected to form the corresponding amide derivatives. Similarly, alkylation with alkyl halides would likely yield secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the reagents.

Diazotization and Subsequent Transformations

The amine group of this compound can be converted to a diazonium salt, which serves as a versatile intermediate for introducing a variety of substituents onto the pyridine ring. A notable example is its use in the synthesis of precursors for kinase inhibitors.

In a documented procedure, this compound undergoes diazotization followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent. This transformation is a key step in the synthesis of 2-chloro-6-(1,1-difluoroethyl)-3-nitropyridine. The reaction proceeds by treating the starting amine with sodium nitrite (B80452) in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with a copper(I) catalyst to facilitate the introduction of the chlorine atom.

Another significant transformation involving the amine functionality is its participation in cyclization reactions to form fused heterocyclic systems. For instance, this compound is a key starting material in the preparation oftriazolo[4,3-a]pyridine derivatives. In this synthesis, the aminopyridine is first converted to a hydrazine (B178648) derivative, which then undergoes cyclization with an appropriate reagent to form the fused triazole ring. This reaction pathway highlights the utility of the amine group as a handle for constructing more complex molecular architectures.

Table 1: Examples of Diazotization and Cyclization Reactions

| Starting Material | Reagents and Conditions | Product | Application |

|---|

Metal Complexation and Ligand Chemistry

The nitrogen atoms of both the pyridine ring and the amine group in this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. While specific studies on the metal complexes of this particular compound are not widely reported, the broader field of aminopyridine chemistry suggests its capability to act as a mono- or bidentate ligand. The coordination could occur through the pyridine nitrogen, the amine nitrogen, or both, leading to the formation of various coordination complexes. The electronic properties of the 1,1-difluoroethyl group would likely influence the coordination affinity and the stability of the resulting metal complexes.

Reactions of the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the 1,1-difluoroethyl group. This electronic nature generally deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging. The combined deactivating effects of the pyridine nitrogen and the 1,1-difluoroethyl group significantly reduce the electron density of the ring, making it less susceptible to attack by electrophiles. The activating, ortho-, para-directing amine group somewhat counteracts this deactivation. However, forcing conditions would likely be required for reactions such as nitration, halogenation, or sulfonation. The position of substitution would be influenced by the directing effects of both the amino group (positions 2 and 4) and the pyridine nitrogen (position 3 and 5), as well as the steric hindrance from the 1,1-difluoroethyl group.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring in this compound makes it a good candidate for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. While specific examples for this compound are scarce in the public domain, it is plausible that under suitable conditions, a leaving group at the 2- or 4-position could be displaced by a nucleophile. The presence of the strong electron-withdrawing 1,1-difluoroethyl group at the 6-position would further facilitate such reactions.

Cross-Coupling Reactions at Pyridine C-H or Halogen Sites

The functionalization of the pyridine ring of this compound and its derivatives can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the synthesis of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine core. The primary sites for such transformations are typically halogenated positions, which can be introduced synthetically, or in some cases, through direct C-H activation.

Commonly employed cross-coupling reactions for pyridine systems include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. For instance, a bromo-derivative, such as 5-bromo-6-(1,1-difluoroethyl)pyridin-3-amine, would be a versatile precursor for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling a halo-substituted this compound with a primary or secondary amine. This is particularly useful for synthesizing more complex diamine structures. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction for heterocyclic substrates. wikipedia.orgnih.govacsgcipr.org

Sonogashira Coupling: The introduction of alkynyl groups can be achieved via Sonogashira coupling of a halogenated precursor with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. soton.ac.uk

The table below illustrates hypothetical examples of cross-coupling reactions on a bromo-derivative of the target compound, based on established methodologies for similar pyridine systems.

| Reactant 1 (Bromo-derivative) | Reactant 2 | Coupling Reaction | Catalyst/Base | Product |

| 5-Bromo-6-(1,1-difluoroethyl)pyridin-3-amine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-6-(1,1-difluoroethyl)pyridin-3-amine |

| 5-Bromo-6-(1,1-difluoroethyl)pyridin-3-amine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | 4-(6-(1,1-Difluoroethyl)-5-aminopyridin-3-yl)morpholine |

| 5-Bromo-6-(1,1-difluoroethyl)pyridin-3-amine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-(1,1-Difluoroethyl)-5-(phenylethynyl)pyridin-3-amine |

N-Oxidation and Ring Activation Studies

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. scripps.edu The N-oxide functionality can act as an activating group for both nucleophilic and electrophilic substitutions at specific positions of the ring.

Oxidation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). For aminopyridines, the reaction conditions must be carefully controlled to avoid side reactions involving the amino group. The presence of the electron-donating amino group can facilitate N-oxidation.

The resulting pyridine N-oxide can then undergo a variety of transformations:

Nucleophilic Substitution: The N-oxide is more susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

Electrophilic Substitution: The N-oxide can direct electrophiles to the C4 position.

Rearrangement Reactions: Under certain conditions, the N-oxide can undergo rearrangements to introduce functional groups onto the pyridine ring. For example, treatment with acetic anhydride (B1165640) can lead to the formation of a 2-acetoxypyridine derivative, which can then be hydrolyzed to the corresponding pyridone.

The table below summarizes the expected outcomes of N-oxidation and subsequent reactions based on the known chemistry of pyridine N-oxides. nih.govarkat-usa.orgresearchgate.net

| Starting Material | Reagent(s) | Reaction Type | Expected Product |

| This compound | m-CPBA | N-Oxidation | This compound 1-oxide |

| This compound 1-oxide | POCl₃ | Nucleophilic Chlorination | 2-Chloro-6-(1,1-difluoroethyl)pyridin-3-amine |

| This compound 1-oxide | Ac₂O, then H₂O/H⁺ | Rearrangement/Hydrolysis | 6-(1,1-Difluoroethyl)-3-amino-2(1H)-pyridone |

Reactivity of the 1,1-Difluoroethyl Moiety

Reactions Involving the Fluorine Atoms

The carbon-fluorine bond is exceptionally strong, making the fluorine atoms in the 1,1-difluoroethyl group generally unreactive towards nucleophilic displacement under standard conditions. Nucleophilic aromatic substitution (SNA r) reactions typically require strong electron-withdrawing groups directly on the aromatic ring to activate adjacent leaving groups, a condition not met for the fluorine atoms in the ethyl side chain. algoreducation.comwikipedia.orgmasterorganicchemistry.comnih.govchemistrysteps.com However, under forcing conditions or with specific reagents, elimination of HF to form a fluoro-vinyl group could be envisioned, though this is not a commonly reported transformation for such systems.

Reactions at the Methylene (B1212753) Carbon Adjacent to the Pyridine Ring

The reactivity of the methylene carbon in the 1,1-difluoroethyl group is not extensively documented for this specific compound. In general, C-H bonds adjacent to a difluoro-substituted carbon are not particularly acidic. However, under very strong basic conditions, deprotonation could potentially occur, leading to a carbanionic species that could be trapped by an electrophile. The feasibility of such a reaction would be highly dependent on the choice of base and reaction conditions.

Modification of the Difluoroethyl Group

Modification of the 1,1-difluoroethyl group itself presents a synthetic challenge due to its general stability. Radical reactions could potentially be a route for further functionalization. For instance, radical bromination could introduce a bromine atom at the methyl group, which could then be subjected to further transformations. Another possibility could involve oxidative cleavage of the ethyl group under harsh conditions, though this would likely also affect the sensitive aminopyridine ring.

Derivatization Strategies and Synthetic Utility of 6 1,1 Difluoroethyl Pyridin 3 Amine

Synthesis of Complex Heterocyclic Systems

Detailed methodologies or specific examples for the use of 6-(1,1-Difluoroethyl)pyridin-3-amine (B6233648) in the synthesis of complex heterocyclic systems could not be located in the surveyed literature. While the amino-pyridine scaffold is a common building block in medicinal chemistry for the construction of fused ring systems, no documents were found that specifically utilize the 1,1-difluoroethyl moiety at the 6-position for this purpose.

Ring Annulation Reactions

No specific examples of ring annulation reactions involving this compound were identified. General annulation strategies for aminopyridines exist, such as the Skraup or Doebner-von Miller reactions to form quinolines, or reactions with β-dicarbonyl compounds to form pyrimidines. However, the influence of the 6-(1,1-difluoroethyl) substituent on the reactivity and regioselectivity of such reactions has not been documented.

Formation of Polycyclic Scaffolds

There is no available data describing the application of this compound in the formation of polycyclic scaffolds. The construction of such scaffolds often involves multi-step synthetic sequences, and the specific contribution or utility of this particular fluoroalkylated pyridine (B92270) derivative as a key intermediate has not been reported in the literature reviewed.

Construction of Fluoroalkylated Pyridine-Containing Architectures

While the introduction of fluoroalkyl groups is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules, specific applications of this compound in the construction of complex molecular architectures like macrocycles or supramolecular assemblies are not described in the available literature.

Incorporation into Macrocyclic Structures

No studies detailing the incorporation of this compound into macrocyclic structures were found. The synthesis of pyridine-containing macrocycles is an active area of research, but the specific use of this difluoroethyl-substituted aminopyridine as a building block in macrocyclization reactions has not been published.

Assembly of Supramolecular Building Blocks

The role of this compound in the assembly of supramolecular building blocks is not documented. The pyridine nitrogen and the amino group could potentially participate in hydrogen bonding or metal coordination to form supramolecular structures, but no specific research has been published to demonstrate this.

Application as a Chiral Auxiliary Precursor

There is no information available to suggest that this compound has been used as a precursor for chiral auxiliaries. Chiral auxiliaries are typically designed with specific stereochemical features to control the outcome of asymmetric reactions, and there is no indication in the literature that this compound has been functionalized for such a purpose.

Integration into Polymer and Material Science Precursors

While direct, documented applications of this compound in polymer and material science are not extensively reported in publicly available literature, its molecular architecture strongly suggests its potential as a valuable monomer for the synthesis of high-performance polymers. The presence of a primary amine group on a fluorinated pyridine ring makes it a prime candidate for integration into polymer backbones through various polymerization techniques, most notably polycondensation reactions.

The incorporation of the 1,1-difluoroethyl group is a strategic approach in polymer design aimed at enhancing specific material properties. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical resistance, and unique electrical properties. Specifically, the introduction of fluorine can lower the dielectric constant of a material, which is a critical characteristic for advanced electronic applications such as insulators in microelectronics. Furthermore, the bulkiness and electronegativity of the fluorine atoms can disrupt polymer chain packing, leading to improved solubility in organic solvents, a feature that facilitates processing and fabrication of films and coatings.

Similarly, the pyridine moiety within the polymer structure is expected to impart distinct characteristics. The nitrogen atom in the pyridine ring can act as a proton acceptor, potentially influencing the polymer's acidity, basicity, and its ability to form hydrogen bonds. This can have implications for its adhesive properties, moisture absorption, and interactions with other materials. The rigid aromatic structure of the pyridine ring would also contribute to the thermal stability and mechanical strength of the resulting polymer.

Given these structural features, this compound could foreseeably be utilized as a monomer in the synthesis of fluorinated polyamides and polyimides.

Potential Synthesis of Fluorinated Polyamides:

This compound can be reacted with various diacyl chlorides through a polycondensation reaction to yield novel fluorinated polyamides. The general reaction scheme would involve the nucleophilic attack of the amine groups of the diamine monomer on the carbonyl carbons of the diacyl chloride, with the elimination of hydrogen chloride.

The resulting polyamides would be expected to exhibit a combination of properties derived from both the fluorinated pyridine component and the diacyl chloride used. For instance, reaction with aromatic diacyl chlorides could lead to wholly aromatic polyamides (aramids) with high thermal stability and mechanical strength. The presence of the difluoroethyl groups would likely enhance solubility and lower the dielectric constant compared to their non-fluorinated analogues.

Potential Synthesis of Fluorinated Polyimides:

Another significant potential application for this compound is in the synthesis of fluorinated polyimides. This would typically involve a two-step process. The first step is the reaction of the diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the characteristic imide rings.

Fluorinated polyimides are a class of high-performance polymers known for their outstanding thermal stability, excellent mechanical properties, and low dielectric constants. kpi.uamdpi.comcapchem.commdpi.com The integration of the this compound monomer into a polyimide backbone would be a strategic way to further enhance these properties. The difluoroethyl group would contribute to a lower dielectric constant and potentially improved processability. kpi.ua The pyridine ring could enhance thermal stability and modify the polymer's surface properties. Soluble fluorinated polyimides can be synthesized using a two-step method with various dianhydride monomers. researchgate.net

The hypothetical properties of polymers derived from this compound are summarized in the table below. These are projected based on established structure-property relationships in polymer chemistry for similar fluorinated and pyridine-containing polymers.

| Property | Expected Influence of this compound | Rationale |

| Thermal Stability | High | The aromatic pyridine ring and the strong carbon-fluorine bonds contribute to high thermal degradation temperatures. |

| Solubility | Improved | The bulky difluoroethyl group can disrupt chain packing, leading to better solubility in organic solvents compared to non-fluorinated analogues. |

| Dielectric Constant | Low | The presence of fluorine atoms lowers the polarizability of the polymer chains, resulting in a lower dielectric constant. kpi.ua |

| Mechanical Strength | High | The rigid aromatic backbone, including the pyridine ring, is expected to impart good mechanical properties. |

| Chemical Resistance | High | The inertness of the carbon-fluorine bonds generally leads to excellent resistance to a wide range of chemicals. |

| Moisture Absorption | Low | Fluorinated polymers are typically hydrophobic, leading to low moisture uptake. mdpi.com |

Following a comprehensive search for scientific literature, it has been determined that there are no available mechanistic investigations specifically focused on reactions involving the chemical compound This compound . The search for detailed research findings, including transition state analysis, intermediate identification, kinetic studies, and isotope labeling experiments directly related to this compound, did not yield any specific results.

Therefore, it is not possible to generate the requested article with the specified detailed outline, as the foundational scientific data for each section and subsection is not present in the public domain or scholarly databases. The instructions to focus solely on the provided outline and the specific compound cannot be fulfilled due to the absence of relevant research.

Mechanistic Investigations of Reactions Involving 6 1,1 Difluoroethyl Pyridin 3 Amine

Computational Mechanistic Simulations

Computational mechanistic simulations serve as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. To date, specific computational studies detailing the reaction mechanisms of 6-(1,1-Difluoroethyl)pyridin-3-amine (B6233648) are not extensively available in peer-reviewed literature. However, by applying established theoretical chemistry principles, it is possible to outline the framework and potential outcomes of such investigations.

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These simulations can predict the geometries of reactants, transition states, and products, as well as their relative energies. For a molecule like this compound, computational analysis would be invaluable for understanding its reactivity, particularly how the electron-withdrawing 1,1-difluoroethyl group and the electron-donating amino group influence reaction pathways at various sites on the pyridine (B92270) ring.

A hypothetical computational study on an electrophilic aromatic substitution reaction, such as nitration, would involve calculating the energy barriers for the electrophilic attack at the C2, C4, and C5 positions of the pyridine ring. The results would help in predicting the regioselectivity of the reaction. The simulation would model the formation of the sigma complex (Wheland intermediate) for each pathway and identify the transition state leading to it.

The data generated from such simulations can be presented in tables to compare different reaction pathways. For instance, a DFT study on the nitration of this compound would likely produce data similar to that presented in the illustrative table below.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

|---|---|---|

| C2 | Data Not Available | Data Not Available |

| C4 | Data Not Available | Data Not Available |

| C5 | Data Not Available | Data Not Available |

This table is illustrative and intended to show the type of data that would be generated from a computational study. The values are placeholders as specific research data for this compound is not currently available.

Furthermore, computational simulations could explore reactions involving the amino group, such as acylation or alkylation. These studies would focus on the nucleophilicity of the amino nitrogen and how it is modulated by the electronic effects of the substituted pyridine ring. By calculating properties like the Fukui function or mapping the electrostatic potential, researchers can predict the most likely sites for nucleophilic or electrophilic attack.

Computational Chemistry and Theoretical Studies of 6 1,1 Difluoroethyl Pyridin 3 Amine

Reactivity Prediction and Selectivity Studies

Without access to studies that have performed these specific analyses on 6-(1,1-Difluoroethyl)pyridin-3-amine (B6233648), it is impossible to generate the detailed research findings and data tables required for each section and subsection. The scientific community has yet to publish research that would provide the necessary foundational data to construct such a specialized and focused article.

This lack of available information highlights a potential area for future research. A dedicated computational study of this compound could yield valuable insights into its structural, electronic, and reactive properties, contributing to a deeper understanding of fluorinated pyridine (B92270) derivatives.

Electrostatic Potential Surface (EPS) Analysis

No published studies were found that detail the electrostatic potential surface of this compound. Such an analysis would be valuable in understanding the molecule's charge distribution, identifying electrophilic and nucleophilic sites, and predicting its intermolecular interactions. Typically, an EPS analysis would reveal the regions of positive and negative electrostatic potential, offering insights into how the molecule might interact with other chemical species.

Reaction Energy Landscape Mapping

There is currently no available research that maps the reaction energy landscape of this compound. This type of computational study is crucial for predicting the compound's reactivity, understanding potential reaction mechanisms, and identifying stable intermediates and transition states. Without such studies, any discussion of its chemical transformations remains speculative.

Spectroscopic Property Predictions (e.g., Vibrational, Electronic)

Detailed computational predictions of the spectroscopic properties of this compound, such as its vibrational (infrared and Raman) and electronic (UV-Vis) spectra, have not been reported in the scientific literature. Theoretical predictions of these properties are instrumental in complementing experimental data, aiding in the structural characterization of the molecule, and providing a deeper understanding of its electronic transitions and vibrational modes.

Advanced Analytical Methodologies for Characterization in Research

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of 6-(1,1-Difluoroethyl)pyridin-3-amine (B6233648).

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy would be a critical tool for the unambiguous assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals in the molecular structure of this compound. While specific experimental data for this compound is not widely available in published literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the connectivity between atoms.

¹H NMR: Would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the difluoroethyl group. The coupling patterns would help determine their relative positions.

¹³C NMR: Would provide information on the chemical environment of each carbon atom, including the pyridine ring carbons, the methyl carbon, and the quaternary carbon attached to the fluorine atoms.

¹⁹F NMR: Is essential for characterizing the difluoroethyl group, showing a characteristic signal for the two equivalent fluorine atoms.

2D NMR (COSY, HSQC, HMBC): These experiments would establish correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), allowing for a definitive structural assignment.

High-Resolution Mass Spectrometry for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound and for studying its fragmentation patterns, which can provide mechanistic insights into its behavior under ionization conditions. Predicted data for various adducts of the molecule are available. helixchrom.com

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 159.07283 |

| [M+Na]⁺ | 181.05477 |

| [M-H]⁻ | 157.05827 |

| [M+NH₄]⁺ | 176.09937 |

| [M+K]⁺ | 197.02871 |

This data is predicted and serves as a theoretical guide for experimental analysis. helixchrom.com

Raman and Infrared Spectroscopy for Reaction Monitoring

| Functional Group | Expected IR/Raman Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-F | Stretching | 1000-1400 |

| N-H (amine) | Bending | 1550-1650 |

These are generalized ranges and the precise peak positions for this compound would require experimental determination.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. At present, there are no publicly available crystal structures for this specific compound. However, analysis of related aminopyridine structures reveals common features such as hydrogen bonding networks involving the amine group and the pyridine nitrogen.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to ensure good peak shape for the basic amine. This method would be used to determine the purity of the final product and to quantify it in various matrices.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for identifying volatile impurities. The polarity of the compound would necessitate a suitable stationary phase for effective separation.

Electrochemistry and Redox Behavior Studies

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry. Such studies would provide information about its oxidation and reduction potentials, which are influenced by the electron-donating amine group and the electron-withdrawing difluoroethyl group on the pyridine ring. The fluorinated substituents are expected to impact the electronic properties of the molecule. There is currently no specific published data on the electrochemical behavior of this compound.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic pathways to access 6-(1,1-difluoroethyl)pyridin-3-amine (B6233648) is a primary research objective. Current methodologies for the introduction of a difluoroethyl group onto a pyridine (B92270) ring often involve multi-step sequences and can suffer from limitations in substrate scope and functional group tolerance. Future research will likely focus on the development of more direct and convergent strategies.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of the 1,1-difluoroethyl group onto a pre-functionalized 3-aminopyridine (B143674) scaffold would be highly advantageous. This could involve the use of novel difluoroethylating reagents in combination with transition-metal catalysis.

Convergent Synthesis: Designing synthetic routes where the pyridine core is constructed with the difluoroethyl group already in place could offer a more efficient approach. This might involve the use of difluoroethyl-containing building blocks in cyclization reactions.

Flow Chemistry: The application of continuous flow technologies could enable safer and more scalable syntheses, particularly for reactions that are exothermic or involve hazardous reagents.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Difluoroethylation | High atom economy, rapid access to analogs | Regioselectivity, functional group compatibility |

| Cross-Coupling Reactions | Broad substrate scope, well-established methods | Availability of suitable precursors, catalyst optimization |

| Ring Construction Strategies | High degree of control over substitution patterns | Complexity of building blocks, multi-step sequences |

Development of Sustainable Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound is a critical challenge. Future research will aim to minimize the environmental impact of the synthesis by focusing on several key principles.

Priorities for sustainable synthesis include:

Catalytic Approaches: The use of earth-abundant metal catalysts or organocatalysts to replace stoichiometric reagents can significantly reduce waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the pyridine ring or the difluoroethyl moiety.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, and exploring photochemical or electrochemical methods to drive reactions.

Discovery of Unexplored Reactivity Patterns

The electronic properties of the pyridine ring are significantly influenced by the presence of both the electron-withdrawing 1,1-difluoroethyl group and the electron-donating amino group. A thorough investigation of the reactivity of this compound is necessary to unlock its full potential as a synthetic building block.

Future studies should investigate:

Electrophilic Aromatic Substitution: Determining the regioselectivity of reactions such as nitration, halogenation, and acylation on the pyridine ring.

Nucleophilic Aromatic Substitution: Exploring the displacement of potential leaving groups on the ring, which could be facilitated by the electron-withdrawing nature of the difluoroethyl group.

Reactions of the Amino Group: Investigating the utility of the amino group as a handle for further functionalization, such as in diazotization reactions or as a directing group.

| Reaction Type | Expected Outcome | Influencing Factors |

| Electrophilic Substitution | Substitution at positions ortho or para to the amino group | Steric hindrance from the difluoroethyl group |

| Nucleophilic Substitution | Displacement of a leaving group at the 2- or 4-position | Nature of the nucleophile and reaction conditions |

| Derivatization of Amino Group | Formation of amides, sulfonamides, etc. | Reactivity of the acylating or sulfonylating agent |

Potential for Advanced Material Applications

The unique combination of a polar aminopyridine core and a lipophilic difluoroethyl group suggests that this compound could be a valuable component in the design of advanced materials. While speculative without experimental data, several potential applications can be envisioned based on the properties of similar fluorinated organic molecules.

Potential areas of application include:

Organic Electronics: The electronic properties of the molecule could be tuned for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Liquid Crystals: The rigid pyridine core and the flexible difluoroethyl group could lead to the formation of liquid crystalline phases with interesting properties.

Polymers: Incorporation of this monomer into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Q & A

Q. What synthetic routes are effective for preparing 6-(1,1-Difluoroethyl)pyridin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridin-3-amine precursor with a 1,1-difluoroethyl group via transition metal-catalyzed reactions. For example, a Suzuki-Miyaura coupling using 6-bromopyridin-3-amine and a boronic ester derivative of 1,1-difluoroethyl under Pd(OAc)₂/Xantphos catalysis. Critical parameters include:

- Temperature control (80–100°C) to balance reaction rate and side-product formation.

- Anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Purification via flash chromatography (hexane/ethyl acetate gradient) to isolate the product.

Monitoring intermediates by LC-MS ensures minimal over-fluorination or deamination byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Identifies pyridine ring substitution and integration of the difluoroethyl group (-CF₂CH₃).

- ¹⁹F NMR : Confirms the presence of two equivalent fluorine atoms (triplet at δ -110 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion accuracy (<2 ppm error).

- HPLC-UV : Assesses purity (>95%) using a C18 column (acetonitrile/water gradient).

X-ray crystallography, if feasible, provides definitive structural confirmation .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl substituent enhance biological activity compared to non-fluorinated analogs?

The difluoroethyl group increases lipophilicity, improving membrane permeability and metabolic stability. Fluorine’s electronegativity modulates the amine’s basicity, enhancing target selectivity. Studies on dihydroorotate dehydrogenase (DHODH) inhibitors show fluorinated analogs exhibit 2–5× higher binding affinity due to stabilized hydrogen-bonding networks. Isothermal titration calorimetry (ITC) and molecular dynamics simulations validate these interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding kinetics with cell-based functional assays.

- Standardized Conditions : Control pH, temperature, and solvent polarity to minimize variability.

- Crystallographic Validation : Resolve conformational ambiguities (e.g., PDB: 7N7V) to explain potency differences .

Q. What methodologies are recommended for identifying molecular targets in complex biological systems?

- Affinity Proteomics : Use biotinylated derivatives for pull-down assays followed by LC-MS/MS protein identification.

- Thermal Shift Assays (TSA) : Detect target proteins by monitoring thermal denaturation shifts.

- CRISPR Screens : Identify genes essential for the compound’s activity.

Crystal structures (e.g., Plasmodium DHODH complexes) provide atomic-level interaction insights .

Q. How should comparative studies with structural analogs (e.g., 6-(difluoromethyl)pyridin-3-amine) be designed?

- Parallel SAR Profiling : Synthesize analogs with varying fluorinated groups and assess logP, pKa, and inhibition constants (IC₅₀).

- Computational Docking : Predict binding modes using AutoDock Vina, validated by site-directed mutagenesis of key residues (e.g., DHODH Tyr356).

- In Vivo Pharmacokinetics : Compare bioavailability and half-life in rodent models .

Q. What factors influence the compound’s stability, and how can degradation be mitigated?

- pH Sensitivity : Degrades rapidly in acidic/basic conditions; use buffered solutions (pH 6–8).

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; LC-MS identifies degradants (e.g., defluorinated products).

- Storage : Preserve at -20°C in amber vials under nitrogen. Add antioxidants (e.g., BHT) in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.